molecular formula C22H32N5O19P B113458 Thuringiensin CAS No. 23526-02-5

Thuringiensin

Cat. No.: B113458
CAS No.: 23526-02-5
M. Wt: 701.5 g/mol
InChI Key: OTLLEIBWKHEHGU-UHFFFAOYSA-N
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Description

Isoxazol is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. It is an electron-rich azole and is known for its wide spectrum of biological activities and therapeutic potential . Isoxazolyl is the univalent functional group derived from isoxazol .

Mechanism of Action

Thuringiensin, also known as Thurintox or β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . This compound has shown insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species .

Target of Action

This compound primarily targets a variety of agricultural pests and human pests, especially mosquitoes such as Aedes aegypti . It is highly specific for the larvae of various insect pests .

Mode of Action

The activated toxin binds to different receptor molecules in a sequential manner to finally insert into the membrane of midgut cells, forming pores that burst these cells leading to the death of the larvae .

Biochemical Pathways

This compound is derived from four precursors: adenosine, glucose, one phosphate group, and gluconic diacid . The synthesis of this compound involves a series of biochemical reactions. The process starts with the synthesis of the key precursor, gluconic diacid (precursor A), by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .

Pharmacokinetics

A process using micellar-enhanced ultrafiltration method has been developed to recover this compound .

Result of Action

The result of this compound’s action is the death of the targeted insects. The toxin forms pores in the membrane of the insect’s midgut cells, causing these cells to burst . This leads to the death of the insect larvae .

Biochemical Analysis

Biochemical Properties

Thuringiensin interacts with various enzymes and proteins. It has been found that formate, a precursor of adenine and a potential source of nicotinamide adenine dinucleotide (NADH) and/or ATP, may affect the energy level of the cell and facilitate the syntheses of amino acid, adenine, and subsequently this compound .

Cellular Effects

This compound has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species . It affects insect molting and pupation, causing teratological effects at sublethal doses .

Molecular Mechanism

This compound inhibits the synthesis of RNA by competing with ATP on binding sites . This affects insect molting and pupation, and causes teratological effects at sublethal doses .

Dosage Effects in Animal Models

At the minimum effective dose of this compound, larvae develop and pupate normally, with only small pupae failing to undergo eclosion and only a few adults being teratological. In contrast, at higher doses of this compound, larval pupation is abnormal, or the larvae become unresponsive during molting and eventually die .

Metabolic Pathways

It has been suggested that formate addition facilitates carbon flux in glycolysis and pentose phosphate pathway to synthesize adenine and this compound via intracellular NADH availability .

Transport and Distribution

A novel predicted MFS transporter named ThuT (this compound transporter) which is necessary for the biosynthesis and secretion of this compound has been identified . A thuT gene deletion resulted in a massive loss of this compound in the extracellular space and a small accumulation in the intracellular space .

Chemical Reactions Analysis

Isoxazol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and other derivatives .

Biological Activity

Thuringiensin (Thu), a secondary metabolite produced by the bacterium Bacillus thuringiensis, is primarily known for its insecticidal properties. This article explores its biological activity, mechanisms of action, and implications in agriculture and biocontrol, supported by case studies and research findings.

Overview of this compound

This compound is a thermostable oligosaccharide composed of adenosine, glucose, phosphoric acid, and gluconic diacid. Unlike the more commonly studied crystal proteins produced by B. thuringiensis, this compound operates through different mechanisms to exert its biological effects, particularly its insecticidal activity against a variety of pests .

This compound's insecticidal activity is primarily attributed to its ability to disrupt cellular processes in target insects. It functions by:

  • Inhibiting cell growth : this compound interferes with cellular metabolism in susceptible insects, leading to stunted growth and eventual mortality.
  • Targeting specific receptors : The compound binds to certain receptors in the insect gut, which is critical for its toxic effect. This specificity reduces the likelihood of non-target effects on beneficial organisms .

Insecticidal Efficacy

  • Case Study on Podisus nigrispinus :
    A study evaluated the impact of Bacillus thuringiensis var. kurstaki (Btk) on the predator Podisus nigrispinus, which is used in biological control. Results indicated that exposure to Btk significantly reduced reproductive parameters such as intrinsic rate of increase and total oviposition compared to control groups .
  • Effectiveness Against Spodoptera frugiperda :
    Another study focused on the application of Bacillus thuringiensis var. tolworthi against the fall armyworm (Spodoptera frugiperda). The research demonstrated 100% mortality of neonate larvae within two days post-application, showcasing this compound's potent insecticidal properties when formulated properly for agricultural use .

Comparative Biological Activity

Compound Source Target Organism Mechanism Efficacy
This compoundBacillus thuringiensisVarious insectsDisrupts cellular metabolismHigh
Cry ProteinsBacillus thuringiensisLepidoptera larvaeBinds to gut receptors causing paralysisVery High
Other BiopesticidesVarious (e.g., fungi)Insects and fungiVaries (e.g., chitin synthesis inhibition)Moderate to High

Biosynthesis Pathway

The biosynthesis of this compound involves several key enzymatic steps:

  • Precursor Formation : Gluconic diacid is synthesized via specific genes (thuA, thuC, thuD).
  • Assembly : Gluconic diacid combines with glucose and adenosine through the action of thuF and thu1.
  • Phosphorylation : The final step involves phosphorylation mediated by ThuE .

Environmental Impact and Safety

Research indicates that this compound exhibits low toxicity to non-target organisms, making it a safer alternative to conventional chemical pesticides. Its specificity towards certain insect pests minimizes ecological disruption, which is a significant advantage in integrated pest management strategies .

Properties

IUPAC Name

2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLLEIBWKHEHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N5O19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860303
Record name CERAPP_20701
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23526-02-5
Record name Exotoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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